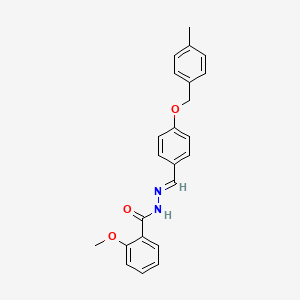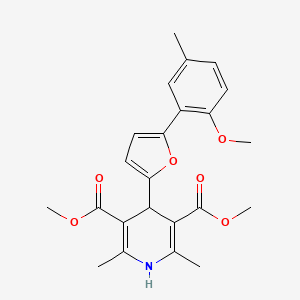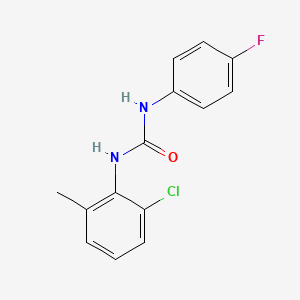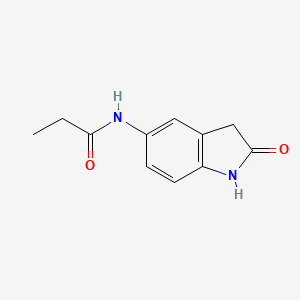
2-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzohydrazide and 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxybenzohydrazide
- 4-[(4-methylbenzyl)oxy]benzaldehyde
- N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide
Uniqueness
2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities compared to other hydrazides. Its methoxy and methylbenzyl groups can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
880073-67-6 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-methoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-20-13-11-18(12-14-20)15-24-25-23(26)21-5-3-4-6-22(21)27-2/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
SZSOJSRMSYIHIW-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)


![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)

